molecular formula C8H6N4O2 B1406840 N-Cyano-3-nitrobenzamidine CAS No. 23275-42-5

N-Cyano-3-nitrobenzamidine

Cat. No. B1406840
CAS RN: 23275-42-5
M. Wt: 190.16 g/mol
InChI Key: OSXKDUNXJAEQQH-UHFFFAOYSA-N
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Description

N-Cyano-3-nitrobenzamidine is a chemical compound with the IUPAC name (Z)-N’-cyano-3-nitrobenzimidamide . It has a molecular weight of 190.16 and is an off-white solid . The compound is stored at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N4O2/c9-5-11-8(10)6-2-1-3-7(4-6)12(13)14/h1-4H,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

This compound and similar compounds are used extensively as reactants in the formation of a variety of heterocyclic compounds . They are considered one of the most important precursors for heterocyclic synthesis .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It is stored at room temperature .

Scientific Research Applications

Molecular Complexation and Materials Design

N-Cyano-3-nitrobenzamidine, as part of molecular complexes, contributes to the design of noncentrosymmetric structures for nonlinear optics. Complexes formed with 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, including cyano, exhibit second harmonic generation (SHG) activity, emphasizing the potential of this compound in crystal engineering and materials design for optical applications (Muthuraman et al., 2001).

Synthesis and Physical Properties of Nucleosides

The compound is involved in the synthesis of nucleosides derivatives, which are crucial intermediates for the synthesis of oligoribonucleotides. The study of their physical properties offers insights into their structural dynamics, potentially contributing to nucleic acid research and pharmaceutical applications (Ohtsuka et al., 1981).

Chemical Reactivity and Nitroacetonitrile Equivalents

This compound is explored for its reactivity, particularly as a cyano(nitro)methylating agent in constructing polyfunctionalized compounds. The synthesis and applications of safer, more stable synthetic equivalents of nitroacetonitrile highlight the versatility of this compound in organic synthesis and the development of novel compounds with potential industrial applications (Iwai & Nishiwaki, 2021).

Nitrobenzyl Derivatives in Polymer and Materials Science

The o-nitrobenzyl group, closely related to this compound, finds extensive applications in polymer and materials science. Its utilization in crafting photodegradable hydrogels, block copolymers, and bioconjugates signifies its pivotal role in developing advanced materials with tunable properties and diverse applications (Zhao et al., 2012).

Mechanism of Action

While the specific mechanism of action for N-Cyano-3-nitrobenzamidine is not mentioned in the search results, cyanamides in general have been noted for their unique chemical properties. They exhibit a duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for N-Cyano-3-nitrobenzamidine were not found in the search results, there has been a significant increase in the use and application of substituted cyanamides in synthetic chemistry . This suggests that this compound and similar compounds may continue to play an important role in the development of new synthetic methods and materials.

properties

IUPAC Name

N'-cyano-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-5-11-8(10)6-2-1-3-7(4-6)12(13)14/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXKDUNXJAEQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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